molecular formula C16H16N6O2S B2784480 N-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine CAS No. 2034458-76-7

N-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine

Cat. No. B2784480
CAS RN: 2034458-76-7
M. Wt: 356.4
InChI Key: CAKAJQFSJYXJFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrazole ring could be formed through a condensation reaction of a 1,3-diketone and a hydrazine . The phenyl ring could be introduced through a Friedel-Crafts acylation or alkylation. The sulfonyl group could be introduced through a sulfonation reaction. The azetidine ring could be formed through a cyclization reaction, and the pyrimidine ring could be formed through a condensation reaction of an amidine and a β-dicarbonyl compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The pyrazole and pyrimidine rings are aromatic and planar, which could contribute to the stability of the molecule. The azetidine ring is a small, strained ring, which could make the molecule more reactive .


Chemical Reactions Analysis

This compound could undergo a variety of chemical reactions due to the presence of several different functional groups. For example, the pyrazole ring could undergo electrophilic substitution reactions, the sulfonyl group could undergo nucleophilic substitution reactions, and the azetidine ring could undergo ring-opening reactions .

Mechanism of Action

The mechanism of action of N-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as protein kinases, which play a role in cell growth and division. This inhibition may be responsible for the compound's anticancer activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and protect neurons from damage. Additionally, it has been shown to have anti-inflammatory effects in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine in lab experiments is its potential as an anticancer agent. Additionally, its neuroprotective effects make it a potential candidate for the treatment of neurodegenerative diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of N-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine. One direction is to further investigate its potential as an anticancer agent and optimize its use in cancer treatment. Another direction is to study its neuroprotective effects in vivo and determine its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the compound's mechanism of action and optimize its use in lab experiments.

Synthesis Methods

The synthesis of N-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine involves a series of chemical reactions. The starting material is 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride, which is reacted with 3-azetidinone to form N-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)azetidin-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide. This intermediate is then reacted with 2-aminopyrimidine to form the final product, this compound.

Scientific Research Applications

N-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine has been studied for its potential applications in various areas of scientific research. It has been investigated as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects in vitro.

properties

IUPAC Name

N-[1-(4-pyrazol-1-ylphenyl)sulfonylazetidin-3-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2S/c23-25(24,15-5-3-14(4-6-15)22-10-2-9-19-22)21-11-13(12-21)20-16-17-7-1-8-18-16/h1-10,13H,11-12H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKAJQFSJYXJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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